Cas no 2137727-02-5 (2H-Thiopyran-4-amine, 4-(1-ethyl-1H-imidazol-5-yl)tetrahydro-)

2H-Thiopyran-4-amine, 4-(1-ethyl-1H-imidazol-5-yl)tetrahydro- Chemical and Physical Properties
Names and Identifiers
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- 2H-Thiopyran-4-amine, 4-(1-ethyl-1H-imidazol-5-yl)tetrahydro-
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- Inchi: 1S/C10H17N3S/c1-2-13-8-12-7-9(13)10(11)3-5-14-6-4-10/h7-8H,2-6,11H2,1H3
- InChI Key: QEJKTJOGMMZJGK-UHFFFAOYSA-N
- SMILES: C1SCCC(C2N(CC)C=NC=2)(N)C1
2H-Thiopyran-4-amine, 4-(1-ethyl-1H-imidazol-5-yl)tetrahydro- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-381466-0.1g |
4-(1-ethyl-1H-imidazol-5-yl)thian-4-amine |
2137727-02-5 | 95.0% | 0.1g |
$1119.0 | 2025-03-16 | |
Enamine | EN300-381466-2.5g |
4-(1-ethyl-1H-imidazol-5-yl)thian-4-amine |
2137727-02-5 | 95.0% | 2.5g |
$2492.0 | 2025-03-16 | |
Enamine | EN300-381466-0.05g |
4-(1-ethyl-1H-imidazol-5-yl)thian-4-amine |
2137727-02-5 | 95.0% | 0.05g |
$1068.0 | 2025-03-16 | |
Enamine | EN300-381466-5.0g |
4-(1-ethyl-1H-imidazol-5-yl)thian-4-amine |
2137727-02-5 | 95.0% | 5.0g |
$3687.0 | 2025-03-16 | |
Enamine | EN300-381466-0.5g |
4-(1-ethyl-1H-imidazol-5-yl)thian-4-amine |
2137727-02-5 | 95.0% | 0.5g |
$1221.0 | 2025-03-16 | |
Enamine | EN300-381466-0.25g |
4-(1-ethyl-1H-imidazol-5-yl)thian-4-amine |
2137727-02-5 | 95.0% | 0.25g |
$1170.0 | 2025-03-16 | |
Enamine | EN300-381466-1.0g |
4-(1-ethyl-1H-imidazol-5-yl)thian-4-amine |
2137727-02-5 | 95.0% | 1.0g |
$1272.0 | 2025-03-16 | |
Enamine | EN300-381466-10.0g |
4-(1-ethyl-1H-imidazol-5-yl)thian-4-amine |
2137727-02-5 | 95.0% | 10.0g |
$5467.0 | 2025-03-16 |
2H-Thiopyran-4-amine, 4-(1-ethyl-1H-imidazol-5-yl)tetrahydro- Related Literature
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Alexander Vogel,Holger A. Scheidt,Robert Bittman,Daniel Huster Phys. Chem. Chem. Phys., 2016,18, 3730-3738
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Jingjing Chang,Kok Leong Chang,Chunyan Chi,Jie Zhang J. Mater. Chem. C, 2014,2, 5397-5403
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Stefania F. Musolino,Zhipeng Pei,Liting Bi,Gino A. DiLabio,Jeremy E. Wulff Chem. Sci., 2021,12, 12138-12148
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Young Hun Kang,Juwhan Ryu,Song Yun Cho,Kwang-Suk Jang J. Mater. Chem. A, 2015,3, 21428-21433
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5. Synthesis and modification of monodisperse silica microspheres for UPLC separation of C60 and C70†Bing Yu,Hailin Cong,Lei Xue,Chao Tian,Xiaodan Xu,Qiaohong Peng,Shujing Yang Anal. Methods, 2016,8, 919-924
Additional information on 2H-Thiopyran-4-amine, 4-(1-ethyl-1H-imidazol-5-yl)tetrahydro-
2H-Thiopyran-4-Amine, 4-(1-Ethyl-1H-Imidazol-5-Yl)Tetrahydro
The compound 2H-Thiopyran-4-Amine, 4-(1-Ethyl-1H-Imidazol-5-Yl)Tetrahydro (CAS No. 2137727-02-5) is a fascinating molecule with significant potential in various chemical and pharmaceutical applications. This compound belongs to the class of tetrahydrothiopyrans, which are derivatives of thiopyran—a six-membered ring containing sulfur and oxygen atoms. The presence of the imidazole ring further enhances its functional versatility, making it a valuable substrate for synthetic chemistry and drug discovery.
Structural Insights and Synthesis
The molecule features a tetrahydrothiopyran ring system with an amine group at the 4-position. The imidazole moiety, substituted at the 5-position with an ethyl group, introduces additional electronic and steric effects. This combination of structural elements makes the compound highly reactive and amenable to various transformations. Recent studies have focused on optimizing the synthesis of this compound, employing efficient catalytic methods such as palladium-catalyzed cross-coupling reactions. These advancements have significantly improved the yield and purity of the compound, making it more accessible for large-scale applications.
Applications in Pharmaceutical Chemistry
One of the most promising areas of application for 2H-Thiopyran-4-Amine, 4-(1-Ethyl-1H-Imidazol-5-Yl)Tetrahydro is in pharmaceutical chemistry. The compound serves as a versatile building block for constructing bioactive molecules. For instance, its imidazole ring can act as a hydrogen bond donor or acceptor, enhancing its ability to interact with biological targets. Recent research has explored its use in designing inhibitors for kinases and other enzymes implicated in diseases such as cancer and neurodegenerative disorders.
Reactivity and Functionalization
The reactivity of this compound is largely influenced by its sulfur-containing ring system and the electron-rich imidazole group. Studies have demonstrated that the thiopyran ring can undergo various transformations, including oxidation, reduction, and nucleophilic substitution reactions. These reactions enable the functionalization of the molecule with diverse substituents, expanding its utility in medicinal chemistry. For example, researchers have successfully introduced fluorine atoms into the structure to enhance pharmacokinetic properties such as bioavailability and metabolic stability.
Biological Evaluations
Preclinical studies on 2H-Thiopyran-4-Amine, 4-(1-Ethyl-1H-Imidazol-5-Yl)Tetrahydro have revealed intriguing biological activities. In vitro assays have shown that the compound exhibits moderate inhibitory effects on several cancer cell lines, suggesting potential antitumor activity. Additionally, its ability to modulate ion channels has been explored, highlighting its potential role in treating neurological disorders such as epilepsy and chronic pain.
Safety and Toxicological Considerations
As with any novel chemical entity, understanding the safety profile of 2H-Thiopyran-4-Amine, 4-(1-Ethyl-1H-imidazol) is crucial for its development into therapeutic agents. Initial toxicological studies indicate that the compound exhibits low acute toxicity in animal models. However, further investigations are required to assess long-term effects and potential genotoxicity.
Future Directions
The continued exploration of 2H-Thiopyran derivatives, including 4-(1-Ethyl-imidazol) substituted analogs, holds immense promise for advancing drug discovery efforts. Researchers are actively investigating methods to enhance the selectivity and potency of these compounds through structural modifications. Moreover, computational chemistry tools are being leveraged to predict binding affinities and optimize pharmacokinetic properties.
In conclusion, 2H-Thiopyran-4-Amine, 4-(1-Ethyl-imidazol) (CAS No. 2137727025) represents a valuable chemical entity with diverse applications across synthetic chemistry and pharmaceutical research. Its unique structural features and reactivity make it an attractive candidate for developing innovative therapeutic agents.
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